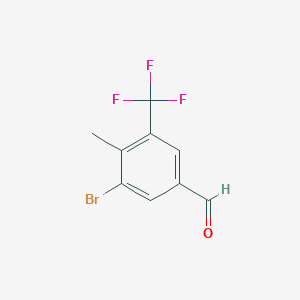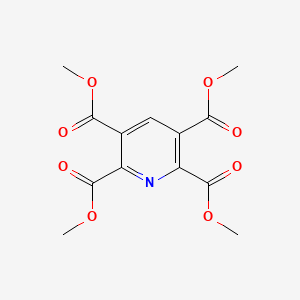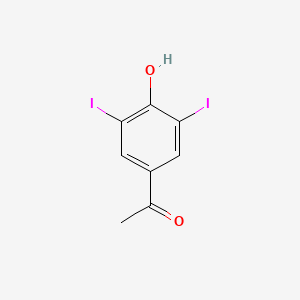![molecular formula C19H18ClN3O2S B2526592 N-(4-chlorophenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide CAS No. 688336-49-4](/img/structure/B2526592.png)
N-(4-chlorophenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-(4-chlorophenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide and related compounds involves multiple steps, starting from the preparation of the core 1,3,4-oxadiazole moiety. In one study, 4-chlorophenoxyacetic acid served as a precursor, undergoing esterification, hydrazide formation, and ring closure to yield a 1,3,4-oxadiazole-2-thiol. Subsequent substitution at the thiol position with N-substituted-2-bromoacetamides resulted in various N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides . Another synthesis pathway involved converting aromatic acids into esters, hydrazides, and then 5-substituted-1,3,4-oxadiazole-2-thiols, which were finally reacted with N-(2-methoxy-5-chlorophenyl)-2-bromoacetamide to obtain the target compounds .
Molecular Structure Analysis
The molecular structure of these compounds has been characterized using various spectroscopic techniques. Infrared (IR), proton nuclear magnetic resonance (1H-NMR), and mass spectral data have confirmed the structures of the synthesized compounds . Additionally, vibrational spectroscopic signatures have been obtained for a related molecule, providing insights into the geometric equilibrium, inter and intra-molecular hydrogen bond interactions, and the effects of rehybridization and hyperconjugation on the molecule's stability .
Chemical Reactions Analysis
The synthesized compounds have been evaluated for their biological activity, which is indicative of their chemical reactivity. For instance, the compounds were found to be active against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes, with particular efficacy against acetylcholinesterase . Another study highlighted the antibacterial potential of the synthesized derivatives, with some compounds showing significant activity against various bacterial strains and moderate inhibition of the α-chymotrypsin enzyme .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds have been explored through computational and experimental approaches. Density functional theory (DFT) calculations have been used to predict the vibrational wavenumbers and to analyze the stereo-electronic interactions contributing to the molecule's stability . The pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity, have been investigated, and in-silico docking studies have suggested inhibition activity against viruses .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- Research has been conducted on the synthesis and anticonvulsant activity of omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives, highlighting the potential of imidazole-containing compounds in addressing seizures induced by maximal electroshock (MES) (Aktürk et al., 2002).
- Another study focused on 4-chlorophenylmethanesulfonamide and (4-chlorobenzyl)sulfamide derivatives of histamine homologues, prepared as potent and selective histamine H3 receptor antagonists. These compounds, especially the imidazol-4-ylbutyl analogues, demonstrated high receptor affinity (Tozer et al., 1999).
Antiprotozoal and Antimicrobial Applications
- A series of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives was synthesized and tested against various protozoa, including Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. The compounds exhibited strong activity, surpassing that of metronidazole, the standard treatment for these infections (Pérez‐Villanueva et al., 2013).
Molecular Docking and Cytotoxicity Studies
- N-Substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides were synthesized and evaluated for their antibacterial potential and enzyme inhibition properties. The study included molecular docking to identify active binding sites, demonstrating the compounds' significant antibacterial activity and moderate anti-enzymatic potential. Moreover, these compounds showed less cytotoxicity, indicating potential for further pharmacological development (Siddiqui et al., 2014).
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S/c1-2-25-17-9-7-16(8-10-17)23-12-11-21-19(23)26-13-18(24)22-15-5-3-14(20)4-6-15/h3-12H,2,13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQRCSWVLMXTJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(m-tolyl)acetamide](/img/structure/B2526512.png)
![Tert-butyl 1-(1-prop-2-enoylpiperidine-4-carbonyl)-1,6-diazaspiro[3.3]heptane-6-carboxylate](/img/structure/B2526514.png)
![6-(3-methoxypropyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2526515.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide](/img/structure/B2526516.png)
![5-[3-(3-Chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole](/img/structure/B2526517.png)


![(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2526522.png)
![2-chloro-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide](/img/structure/B2526523.png)



![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-methoxybenzamide](/img/structure/B2526532.png)